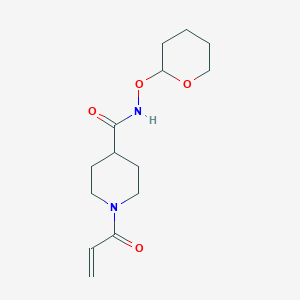
N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide, also known as OPC-21268, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with the NMDA and GABA receptors. This compound acts as a positive allosteric modulator of the NMDA receptor, which enhances the receptor's activity. This, in turn, leads to increased synaptic plasticity, which is essential for learning and memory. This compound also enhances the activity of the GABA receptor, leading to increased inhibition of neuronal activity and a reduction in anxiety and sleep disturbances.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including enhanced synaptic plasticity, increased inhibition of neuronal activity, and a reduction in anxiety and sleep disturbances. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide is its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of the NMDA and GABA receptors, which are involved in several physiological processes. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for the study of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide. One of the primary areas of future research is the development of more efficient synthesis methods for this compound, which may increase its availability for laboratory experiments. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential side effects of this compound need to be studied in detail to ensure its safety for use in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of this compound is complex, but its potential applications in the field of neuroscience make it a promising compound for future research. Further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases and to ensure its safety for use in humans.
合成法
The synthesis of N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-oxetanone to produce the intermediate compound, which is further reacted with propargylamine to yield this compound. The overall synthesis method is complex and involves several purification steps to obtain the final product with high purity.
科学的研究の応用
N-(Oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in several physiological processes, including learning and memory. This compound has also been shown to enhance the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and sleep.
特性
IUPAC Name |
N-(oxan-2-yloxy)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-12(17)16-8-6-11(7-9-16)14(18)15-20-13-5-3-4-10-19-13/h2,11,13H,1,3-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIDFMPESBZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NOC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4-hydroxy-4-[(morpholin-4-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2919841.png)
![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)
![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)
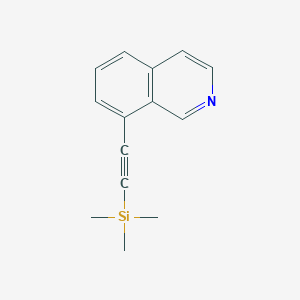
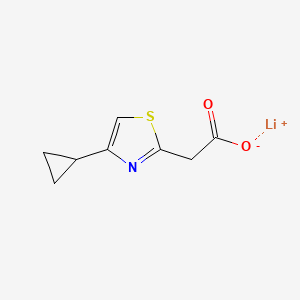

![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)
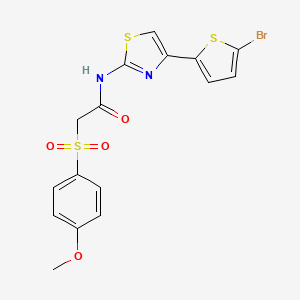

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)thio)propanamide hydrochloride](/img/structure/B2919858.png)
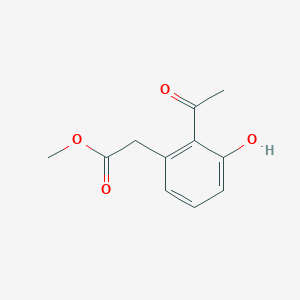
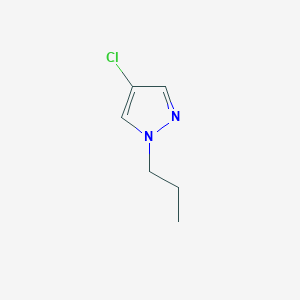
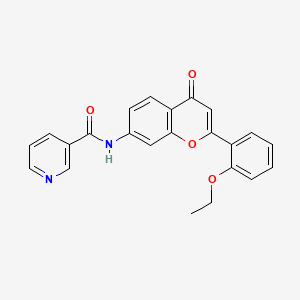
![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)